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molecular formula C15H24N2O2 B2715394 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate CAS No. 1015068-35-5

1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate

Cat. No. B2715394
M. Wt: 264.369
InChI Key: RJMUEHMBOAVHHB-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

NH2NH2 (7 mL, 0.2 mol) was added to a THF/MeOH (100 mL/25 mL) solution of 1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]methylcarbamate (2.7 g, 6.8 mmol) and stirred overnight. After 12 hours, the solution was absorbed onto silica and purified by column chromatography using 5% MeOH in CHCl3 containing 0.5% NH4OH to give the title compound (5.8 mg, 88%) as a white solid: LC-MS (ES) m/z=265 (M+H)+.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]methylcarbamate
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
NN.CC([CH2:7][N:8]([CH2:12][CH:13]([N:21]1C(=O)C2C(=CC=CC=2)C1=O)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9](=[O:11])[O-:10])(C)C>C1COCC1.CO>[NH2:21][CH:13]([CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[CH2:12][N:8]([CH3:7])[C:9](=[O:11])[O:10][C:15]([CH3:20])([CH3:16])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
NN
Name
1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]methylcarbamate
Quantity
2.7 g
Type
reactant
Smiles
CC(C)(C)CN(C([O-])=O)CC(CC1=CC=CC=C1)N1C(C2=CC=CC=C2C1=O)=O
Name
THF MeOH
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solution was absorbed onto silica
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(CN(C(OC(C)(C)C)=O)C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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